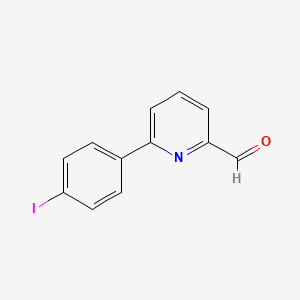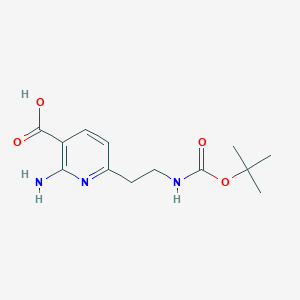
8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxymirificin is a natural flavonoid compound derived from the roots of Pueraria lobata . It has a molecular formula of C27H30O14 and a molecular weight of 578.5 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxymirificin typically involves multiple steps, including the extraction of the compound from natural sources and subsequent purification. The extraction process often uses solvents such as DMSO, pyridine, methanol, and ethanol . The synthetic routes may involve the use of specific reagents and catalysts to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of 3’-Methoxymirificin involves large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity, often using advanced techniques such as chromatography and crystallization. The compound is then packaged and stored under controlled conditions to maintain its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Methoxymirificin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 3’-Methoxymirificin include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of 3’-Methoxymirificin depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and purity .
Applications De Recherche Scientifique
3’-Methoxymirificin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and a synthetic precursor for other compounds . In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, 3’-Methoxymirificin is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties . In industry, it is used in the development of new pharmaceuticals and cosmetic products .
Mécanisme D'action
The mechanism of action of 3’-Methoxymirificin involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular function and gene expression .
Comparaison Avec Des Composés Similaires
3’-Methoxymirificin is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as daidzein, genistein, and puerarin . These compounds share some structural similarities but differ in their specific functional groups and biological effects. The uniqueness of 3’-Methoxymirificin lies in its methoxy group, which contributes to its distinct pharmacological properties .
Propriétés
Formule moléculaire |
C27H30O14 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-37-16-6-11(2-4-14(16)29)13-7-38-23-12(19(13)31)3-5-15(30)18(23)24-22(34)21(33)20(32)17(41-24)8-39-26-25(35)27(36,9-28)10-40-26/h2-7,17,20-22,24-26,28-30,32-36H,8-10H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
Clé InChI |
LAPFWPVLUSRPKY-JXEKJTPYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


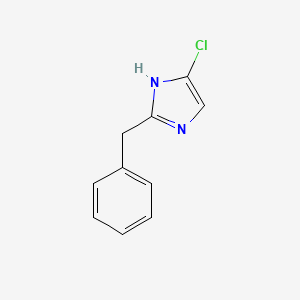
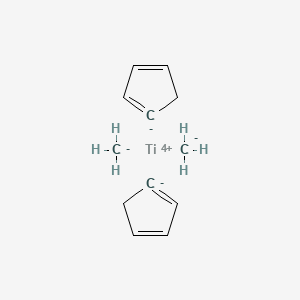
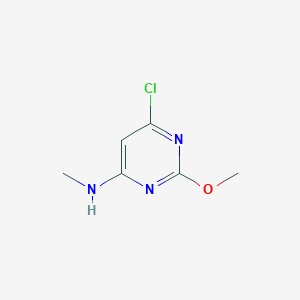
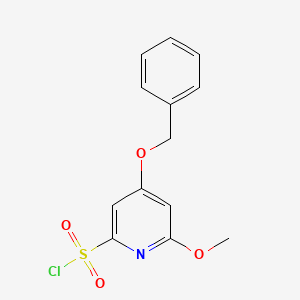
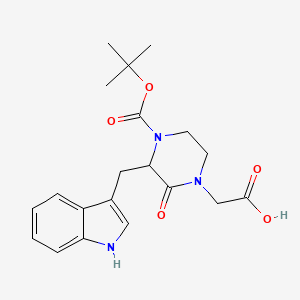
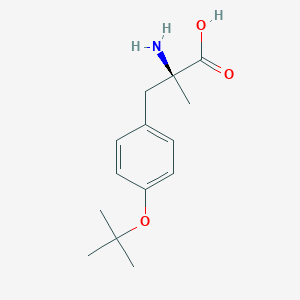
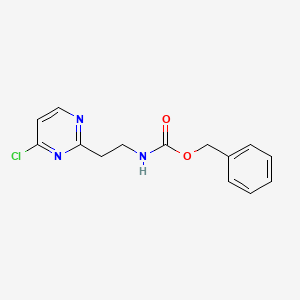
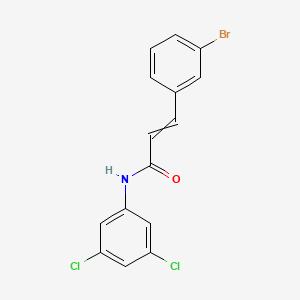
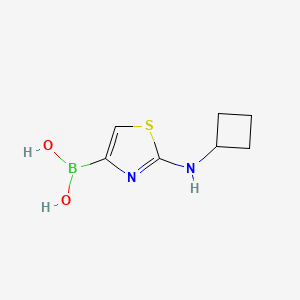

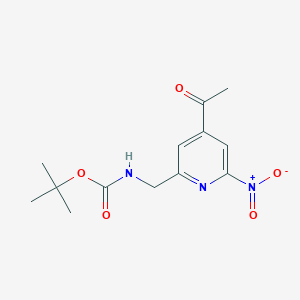
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
